![molecular formula C13H24N2O2 B1413561 tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate CAS No. 1932127-57-5](/img/structure/B1413561.png)
tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate
Overview
Description
Tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ . It falls under the category of carbamates and exhibits interesting biological properties. The compound’s systematic IUPAC name is 1,1-dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate .
Synthesis Analysis
The synthesis of tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely proceeds through a series of steps, including protection of the amine group, coupling with the tert-butyl carbamate, and subsequent deprotection. Researchers have explored various synthetic routes to access this compound, and further literature analysis would provide more insights .
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate consists of a piperidine ring attached to a carbamate moiety. The tert-butyl group provides steric hindrance, influencing its reactivity and biological activity. The stereochemistry at the piperidine center (3R) is crucial for its interactions with biological targets .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity with different nucleophiles and electrophiles would shed light on its synthetic versatility and potential applications .
Mechanism of Action
The precise mechanism of action for tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate remains an area of active research. It could interact with enzymes, receptors, or other biomolecules, affecting cellular processes. Further studies are needed to elucidate its specific targets and mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in relevant material safety data sheets (MSDS) provided by suppliers .
properties
IUPAC Name |
tert-butyl N-[(3R)-1-prop-2-enylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRYHCPQNGYSMU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



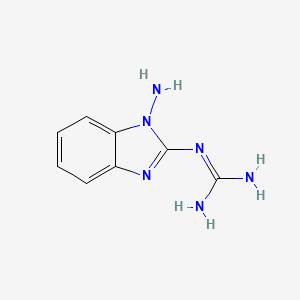
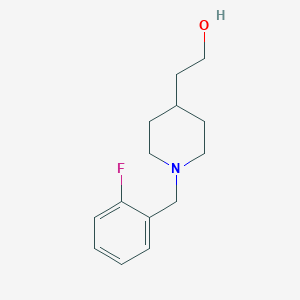


![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)
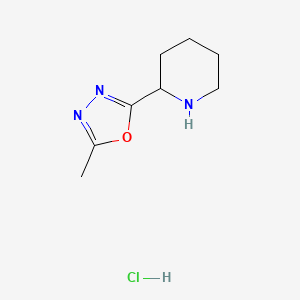
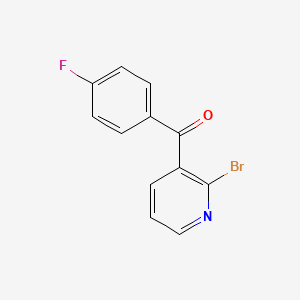
![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)
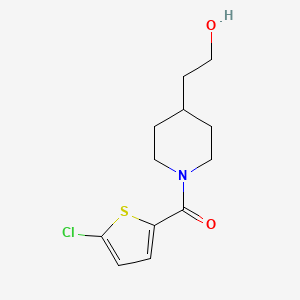
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)
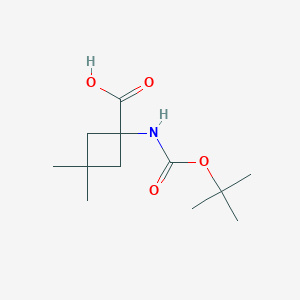
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1413498.png)
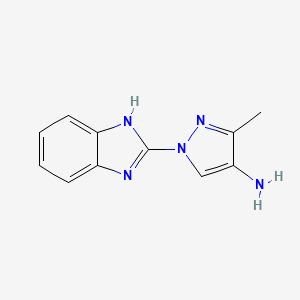
![2-[(1E)-3-nitroprop-1-en-1-yl]furan](/img/structure/B1413501.png)